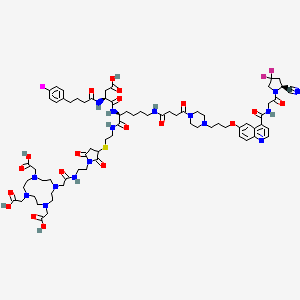
Fsdd1I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fsdd1I is an albumin-binding fibroblast activation protein ligand. This compound can be labeled with gallium-68 and lutetium-177 for single photon emission computed tomography imaging . It is primarily used in scientific research, particularly in the fields of immunology and inflammation .
Chemical Reactions Analysis
Fsdd1I undergoes various chemical reactions, including labeling with gallium-68 and lutetium-177 . These reactions are essential for its application in single photon emission computed tomography imaging. The compound’s structure allows it to bind with albumin and fibroblast activation protein, facilitating its use in imaging techniques .
Scientific Research Applications
Fsdd1I has several scientific research applications:
Chemistry: Used as a ligand in various chemical reactions and studies.
Biology: Helps in studying fibroblast activation protein and its role in different biological processes.
Industry: Employed in the development of new imaging agents and diagnostic tools.
Mechanism of Action
Fsdd1I exerts its effects by binding to albumin and fibroblast activation protein . This binding facilitates its use in imaging techniques, allowing for precise tumor staging, characterization, and detection . The molecular targets and pathways involved include the fibroblast activation protein and albumin-binding sites .
Comparison with Similar Compounds
Fsdd1I is unique due to its ability to bind with both albumin and fibroblast activation protein. Similar compounds include Fsdd0I and Fsdd3I, which are also used for imaging fibroblast activation protein . this compound stands out due to its specific binding properties and effectiveness in single photon emission computed tomography imaging .
Properties
Molecular Formula |
C72H97F2IN16O19S |
|---|---|
Molecular Weight |
1687.6 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H97F2IN16O19S/c73-72(74)40-50(41-76)91(47-72)63(97)42-81-68(106)52-16-18-77-54-13-12-51(37-53(52)54)110-35-4-21-84-31-33-89(34-32-84)61(95)15-14-58(92)78-17-2-1-6-55(83-70(108)56(38-64(98)99)82-59(93)7-3-5-48-8-10-49(75)11-9-48)69(107)80-20-36-111-57-39-62(96)90(71(57)109)22-19-79-60(94)43-85-23-25-86(44-65(100)101)27-29-88(46-67(104)105)30-28-87(26-24-85)45-66(102)103/h8-13,16,18,37,50,55-57H,1-7,14-15,17,19-36,38-40,42-47H2,(H,78,92)(H,79,94)(H,80,107)(H,81,106)(H,82,93)(H,83,108)(H,98,99)(H,100,101)(H,102,103)(H,104,105)/t50-,55-,56-,57?/m0/s1 |
InChI Key |
OFJWGXMCPVRJFO-QHOCKTQCSA-N |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















